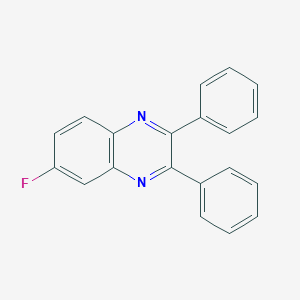

6-Fluoro-2,3-diphenylquinoxaline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

分子式 |

C20H13FN2 |

|---|---|

分子量 |

300.3 g/mol |

IUPAC名 |

6-fluoro-2,3-diphenylquinoxaline |

InChI |

InChI=1S/C20H13FN2/c21-16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H |

InChIキー |

UDTBCTBYTUDBRA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)N=C2C4=CC=CC=C4 |

正規SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)N=C2C4=CC=CC=C4 |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis and Characterization of 6-Fluoro-2,3-diphenylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluoro-2,3-diphenylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic protocol, purification methods, and in-depth characterization data, presenting a complete resource for researchers working with this molecule.

Synthesis

The synthesis of this compound is achieved through the condensation reaction of 4-fluoro-1,2-phenylenediamine and benzil. This reaction is a well-established method for the formation of the quinoxaline ring system.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided in the table below. This protocol is a compilation of established methods for quinoxaline synthesis.

| Parameter | Value/Description |

| Reactants | 4-fluoro-1,2-phenylenediamine, Benzil |

| Molar Ratio | 1:1 |

| Solvent | Ethanol or Glacial Acetic Acid |

| Catalyst | (Optional) A few drops of acetic acid if using ethanol |

| Temperature | Reflux (typically 78-118 °C depending on the solvent) |

| Reaction Time | 1-2 hours |

| Work-up | The reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water. |

| Purification | The crude product is collected by vacuum filtration and purified by recrystallization from ethanol. |

Detailed Procedure:

-

In a round-bottom flask, dissolve benzil (1 equivalent) in a minimal amount of warm ethanol or glacial acetic acid.

-

Add a solution of 4-fluoro-1,2-phenylenediamine (1 equivalent) in the same solvent to the flask.

-

If using ethanol, add a few drops of glacial acetic acid as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add water to the reaction mixture until a precipitate forms.

-

Collect the crude product by vacuum filtration, washing with cold water.

-

Purify the crude product by recrystallization from hot ethanol to obtain pure this compound as a crystalline solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₃FN₂ |

| Molecular Weight | 300.33 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not explicitly found in searches, but expected to be a sharp melting point for a pure compound. |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of the parent compound, 2,3-diphenylquinoxaline, and other substituted derivatives.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region. The fluorine atom at position 6 will influence the chemical shifts and coupling constants of the adjacent protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | ~7.3-7.6 | Multiplet |

| Quinoxaline-H (H-5, H-7, H-8) | ~7.8-8.2 | Multiplets with H-F coupling |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the quinoxaline and phenyl carbons. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Phenyl-C | ~128-131 |

| Quinoxaline-C | ~129-142 |

| C-F | ~158-162 (with large ¹JCF) |

| C=N | ~153-155 |

2.2.3. FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the aromatic C-H, C=N, and C-F bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3050-3150 |

| C=N stretch (quinoxaline ring) | 1550-1620 |

| C=C stretch (aromatic rings) | 1450-1600 |

| C-F stretch | 1100-1250 |

2.2.4. Mass Spectrometry

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |

| Expected m/z | [M+H]⁺: 301.11 or M⁺˙: 300.11 |

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization Logic

Caption: Logical flow for the characterization of the synthesized product.

In-Depth Technical Guide: 6-Fluoro-2,3-diphenylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoro-2,3-diphenylquinoxaline, a fluorinated derivative of the well-studied 2,3-diphenylquinoxaline core structure. This document details its chemical identity, synthesis, and known suppliers, and summarizes the broader biological and physical properties of the diphenylquinoxaline class, which are relevant for understanding the potential applications of this specific analog in research and drug development.

Chemical Identity and Properties

While a specific CAS number for this compound is not readily found in major chemical databases, it is available from specialized chemical suppliers.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₃FN₂ | MuseChem[1] |

| Molecular Weight | 300.336 g/mol | MuseChem[1] |

| Purity | ≥95% | MuseChem[1] |

| Appearance | Not specified (typically white to light yellow crystalline powder for related compounds) | General knowledge |

Synthesis and Suppliers

The synthesis of this compound follows the general and well-established method for producing 2,3-disubstituted quinoxalines: the condensation reaction of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. In this case, 4-fluoro-1,2-phenylenediamine is reacted with benzil.

Experimental Protocol: General Synthesis of 2,3-Diphenylquinoxalines

The following is a general procedure adapted from literature for the synthesis of 2,3-diphenylquinoxaline derivatives.[2] Researchers should optimize the conditions for the specific synthesis of the 6-fluoro analog.

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

Benzil

-

Ethanol or rectified spirit

-

Glacial acetic acid (optional, as catalyst and solvent)

Procedure:

-

Dissolve benzil in warm ethanol or rectified spirit.

-

In a separate flask, dissolve 4-fluoro-1,2-phenylenediamine in the same solvent.

-

Add the 4-fluoro-1,2-phenylenediamine solution to the benzil solution.

-

The mixture can be stirred at room temperature or refluxed for a period ranging from 30 minutes to several hours to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled. Water may be added to induce precipitation of the product.

-

The crude product is collected by filtration.

-

Recrystallization from a suitable solvent, such as ethanol, is performed to purify the final compound.

Suppliers

This compound:

-

MuseChem: Catalog Number M125984[1]

Starting Material (4-Fluoro-1,2-phenylenediamine):

This precursor is readily available from several major chemical suppliers, including:

-

Sigma-Aldrich

-

TCI America

-

Ossila

Biological and Therapeutic Potential (Based on the Quinoxaline Core)

Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The introduction of a fluorine atom, an electron-withdrawing group, at the 6-position of the 2,3-diphenylquinoxaline scaffold is expected to modulate its electronic properties, potentially enhancing its biological activity and pharmacokinetic profile.

Studies on various 2,3-diphenylquinoxaline derivatives have revealed their potential as:

-

Anticancer Agents: Many quinoxaline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Research suggests that compounds with electron-withdrawing groups at the 6-position can be potent tubulin inhibitors.

-

Antimicrobial Agents: The quinoxaline scaffold is a core component of several antimicrobial compounds. Derivatives have shown activity against a range of bacteria and fungi.

-

Antiviral Agents: Certain quinoxaline derivatives have demonstrated inhibitory activity against various viruses.

-

Antiprotozoal Agents: Research has shown that some quinoxaline derivatives are active against parasites like Leishmania and Trypanosoma cruzi.

While specific quantitative data (e.g., IC₅₀ values) for this compound is not yet widely published, the extensive research on analogous compounds suggests it is a promising candidate for further biological evaluation.

Applications in Materials Science

The 2,3-diphenylquinoxaline core is also of great interest in materials science due to its photophysical properties. These compounds often exhibit significant fluorescence and are thermally stable, making them suitable for applications in:

-

Organic Light-Emitting Diodes (OLEDs): Their electronic properties make them valuable as components in OLED technology.

-

Fluorescent Probes: Their fluorescent nature allows for their use in biological imaging and sensing applications.

The fluorine substituent in this compound can be expected to influence the HOMO/LUMO energy levels, potentially tuning its photophysical properties for specific applications.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound and a representative signaling pathway where quinoxaline derivatives have been implicated.

Caption: General workflow for the synthesis and evaluation of this compound.

Caption: Hypothetical inhibition of a pro-survival signaling pathway by a quinoxaline derivative.

References

In-Depth Technical Guide: Thermal Stability and Degradation of 6-Fluoro-2,3-diphenylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 6-Fluoro-2,3-diphenylquinoxaline. In the absence of specific published experimental data for this compound, this document outlines the theoretical factors governing its thermal stability, drawing upon the established knowledge of quinoxaline derivatives, polyaromatic hydrocarbons, and fluorinated compounds. Furthermore, it details the standard experimental protocols, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS), that are essential for a thorough evaluation of its thermal properties. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and structurally related molecules.

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds that form the core structure of various pharmaceuticals, functional materials, and organic semiconductors. Their thermal stability is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in drug development where manufacturing processes can involve elevated temperatures. This compound, a fluorinated derivative, is of particular interest due to the unique properties conferred by the fluorine substituent, such as altered metabolic stability and binding affinities.

A thorough literature search did not yield specific experimental data on the thermal stability and degradation of this compound. Consequently, this guide provides a theoretical framework for understanding its expected thermal behavior and presents the standard methodologies for its empirical determination.

Theoretical Considerations for Thermal Stability

The thermal stability of this compound is predicted to be influenced by several key structural features:

-

The Quinoxaline Core: The quinoxaline ring system, being an aromatic heterocycle, is inherently stable due to electron delocalization. The thermal decomposition of the quinoxaline moiety itself is expected to occur at elevated temperatures.

-

Phenyl Substituents: The two phenyl groups at the 2 and 3 positions contribute to the molecule's thermal stability through resonance stabilization. However, the C-C bonds connecting the phenyl groups to the quinoxaline core could be potential sites for initial thermal cleavage.

-

Fluorine Substituent: The C-F bond is one of the strongest single bonds in organic chemistry, suggesting that the fluorine atom itself will likely remain attached to the aromatic ring until significant energy is applied. The high electronegativity of fluorine can also influence the electron distribution within the quinoxaline ring, potentially affecting its overall stability. The presence of fluorine may also influence the degradation pathways, possibly leading to the formation of fluorinated byproducts.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical techniques is employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a high-purity, inert sample pan (e.g., alumina or platinum).

-

The sample is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon to study thermal decomposition, or air/oxygen to study oxidative degradation).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature. Key parameters such as the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) are determined from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any phase transitions or exothermic/endothermic decomposition events.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

-

The resulting DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed during thermal decomposition.

Methodology:

-

A microgram-scale amount of the sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.

-

The resulting pyrolysis products are swept into the injection port of a gas chromatograph (GC).

-

The GC separates the individual components of the pyrolysate based on their boiling points and interactions with the stationary phase of the GC column.

-

The separated components are then introduced into a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification.

Hypothetical Data Presentation

While no specific experimental data is available, the following tables illustrate the type of quantitative information that would be generated from TGA and DSC analyses of this compound.

Disclaimer: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value (under N2 atmosphere) |

| Onset Decomposition Temp (Tonset) | 350 - 370 °C |

| Temp of Max. Decomposition Rate (Tmax) | 380 - 400 °C |

| % Mass Loss at 400 °C | 5 - 10% |

| % Mass Loss at 500 °C | 40 - 50% |

| Residual Mass at 600 °C | 20 - 30% |

Table 2: Hypothetical DSC Data for this compound

| Parameter | Value |

| Melting Point (Tm) | 150 - 160 °C |

| Heat of Fusion (ΔHf) | 100 - 120 J/g |

| Decomposition | Exothermic event starting > 350 °C |

Visualizations: Workflows and Plausible Degradation

To further elucidate the process of thermal analysis and potential degradation pathways, the following diagrams are provided.

Caption: Workflow for the thermal analysis of this compound.

Caption: Plausible thermal degradation pathway for this compound.

Conclusion

While specific experimental data on the thermal stability of this compound is not currently available in the public domain, this technical guide provides a robust framework for its evaluation. Based on its chemical structure, the compound is expected to exhibit high thermal stability. The detailed experimental protocols for TGA, DSC, and Pyrolysis-GC-MS outlined herein offer a clear path for the empirical determination of its thermal properties and degradation products. The provided visualizations serve to illustrate the analytical workflow and a hypothetical degradation pathway, offering valuable insights for researchers and professionals in the pharmaceutical and materials science fields. The generation of empirical data through these standardized methods is crucial for the safe and effective application of this and similar compounds.

Methodological & Application

Application Notes and Protocol for the Synthesis of 6-Fluoro-2,3-diphenylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-Fluoro-2,3-diphenylquinoxaline, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The procedure outlined is an adaptation of the well-established condensation reaction between an o-phenylenediamine derivative and benzil.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Fluoro-1,2-phenylenediamine | 1.26 g (0.01 mol) | [1][2] |

| Benzil | 2.10 g (0.01 mol) | |

| Product | ||

| This compound | ||

| Molecular Weight | 300.34 g/mol | [3] |

| Reported Yield | 89% | |

| Melting Point | Not Reported | |

| Reaction Conditions | ||

| Solvent | Rectified Spirit | |

| Temperature | Water Bath (Heating) | |

| Reaction Time | 30 minutes (Heating) |

Experimental Protocol

This protocol is adapted from the synthesis of 2,3-diphenylquinoxaline. The key modification is the substitution of o-phenylenediamine with 4-fluoro-1,2-phenylenediamine.

Materials:

-

4-Fluoro-1,2-phenylenediamine (1.26 g, 0.01 mol)

-

Benzil (2.10 g, 0.01 mol)

-

Rectified Spirit (approx. 16 mL)

-

Distilled Water

-

Round-bottom flask (100 mL)

-

Beakers

-

Heating mantle or water bath

-

Stirring rod

-

Filtration apparatus (Buchner funnel, filter paper)

-

Crystallization dish

Procedure:

-

Preparation of Reactant Solutions:

-

In a 50 mL beaker, dissolve 2.10 g (0.01 mol) of benzil in 8 mL of rectified spirit. Warm the mixture gently on a water bath to facilitate dissolution.

-

In a separate 50 mL beaker, dissolve 1.26 g (0.01 mol) of 4-fluoro-1,2-phenylenediamine in 8 mL of rectified spirit.

-

-

Reaction:

-

Transfer the warm benzil solution to a 100 mL round-bottom flask.

-

Add the 4-fluoro-1,2-phenylenediamine solution to the round-bottom flask containing the benzil solution.

-

Heat the reaction mixture in a water bath for 30 minutes with occasional swirling.

-

-

Isolation of Crude Product:

-

After 30 minutes, remove the flask from the water bath and allow it to cool to room temperature.

-

Add distilled water dropwise to the cooled solution until a slight cloudiness persists. This indicates the beginning of precipitation.

-

Cool the mixture further in an ice bath to ensure complete precipitation of the crude product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water.

-

-

Purification:

-

The crude product can be purified by recrystallization from absolute alcohol.

-

Dissolve the crude solid in a minimum amount of hot absolute alcohol.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 6-Fluoro-2,3-diphenylquinoxaline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 6-fluoro-2,3-diphenylquinoxaline and its derivatives. This document includes a summary of its biological activities, quantitative data on its efficacy, detailed experimental protocols for its synthesis and evaluation, and diagrams illustrating key concepts and workflows.

Introduction to this compound

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The introduction of a fluorine atom into the quinoxaline scaffold can significantly modulate the physicochemical and biological properties of the molecule, often leading to enhanced therapeutic potential.[4][5] this compound, a specific derivative, has been investigated for various applications, including as an anticancer, antimicrobial, and antidiabetic agent.[4][6][7] The phenyl groups at the 2 and 3 positions are also crucial for its biological activity.

Applications in Medicinal Chemistry

The this compound scaffold has been explored for several therapeutic areas, demonstrating its potential as a versatile platform for drug design.

Anticancer Activity

Quinoxaline derivatives are recognized for their potential as anticancer agents, with mechanisms of action that include the inhibition of protein kinases and tubulin polymerization.[8][9] The substitution pattern on the quinoxaline ring, including the presence of a fluorine atom, can influence the cytotoxic efficacy against various cancer cell lines.[8] Studies have shown that derivatives of 2,3-diphenylquinoxaline can induce apoptosis in cancer cells and interfere with microtubule formation, making them promising candidates for cancer chemotherapy.[8][9]

Antimicrobial Activity

The quinoxaline core is a key structural feature in several antibiotics, and its derivatives have been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][10] The 1,4-di-N-oxide derivatives of 2,3-diphenylquinoxalines, in particular, have demonstrated significant antimicrobial properties.[2][6] The fluorine substituent at the 6-position can enhance the antimicrobial potency of these compounds.[11][12]

α-Glucosidase Inhibition

Certain derivatives of this compound have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[4] Inhibition of this enzyme can help in managing postprandial hyperglycemia, a key aspect of type 2 diabetes management.[7] The competitive inhibition of α-glucosidase by these compounds suggests their potential as oral anti-diabetic agents.[4][7]

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound derivatives.

Table 1: Anticancer Activity of 2,3-Diphenylquinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2,3-diphenylquinoxaline derivative | HCT-116 | 1.9 | [13] |

| 2,3-diphenylquinoxaline derivative | MCF-7 | 2.3 | [13] |

| 2,3-diphenylquinoxaline derivative (5g) | NSCLC cells | Comparable to cisplatin |[14] |

Table 2: α-Glucosidase Inhibitory Activity of Diphenylquinoxaline-6-carbohydrazide Hybrids

| Compound | IC50 (µM) | Type of Inhibition | Reference |

|---|---|---|---|

| 7a-o (general range) | 110.6 ± 6.0 to 453.0 ± 4.7 | - | [7] |

| 7e (most potent) | 110.6 ± 6.0 | Competitive | [7] |

| Acarbose (standard) | 750.0 ± 10.5 | - |[7] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via the condensation of a fluorinated o-phenylenediamine with benzil.[4]

Materials:

-

4-Fluoro-o-phenylenediamine

-

Benzil

-

Ethanol or Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of 4-fluoro-o-phenylenediamine and 1 mmol of benzil in a suitable solvent such as ethanol or glacial acetic acid.[4][15]

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[4]

-

Monitor the reaction progress using TLC.

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

If the product precipitates, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.[16]

-

Characterize the final product using IR, NMR, and mass spectrometry.[2][6]

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound derivatives against cancer cell lines.[8]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

96-well plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: Antimicrobial Activity Assay (Agar Well Diffusion Method)

This protocol describes the agar well diffusion method to assess the antibacterial and antifungal activity of this compound derivatives.[10]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile Petri dishes

-

Sterile cork borer (6 mm diameter)

-

Test compounds (dissolved in DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)

-

DMSO (negative control)

-

Micropipette

Procedure:

-

Prepare the agar medium and pour it into sterile Petri dishes. Allow it to solidify.

-

Inoculate the surface of the agar plates with the microbial suspension.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 50 µL) of the test compound solution at a specific concentration into the wells.[2]

-

Add the standard antibiotic/antifungal and DMSO to separate wells as positive and negative controls, respectively.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

-

Measure the diameter of the zone of inhibition around each well in millimeters.

Visualizations

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. rjpbcs.com [rjpbcs.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Diphenylquinoxaline | 1684-14-6 | Benchchem [benchchem.com]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijidd.com [ijidd.com]

- 11. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | MDPI [mdpi.com]

- 13. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-2,3-diphenylquinoxaline

Welcome to the technical support center for the synthesis of 6-Fluoro-2,3-diphenylquinoxaline. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method is the condensation reaction between 4-fluoro-1,2-phenylenediamine and benzil.[1][2] This reaction is typically carried out in a suitable solvent, often with a catalyst to improve the reaction rate and yield.[1][2]

Q2: How does the fluorine substituent on the phenylenediamine affect the reaction?

The fluorine atom is an electron-withdrawing group. This can decrease the nucleophilicity of the amino groups in 4-fluoro-1,2-phenylenediamine, potentially slowing down the reaction compared to the non-fluorinated analogue.[3] Consequently, optimizing reaction conditions such as temperature and catalyst choice is crucial for achieving a high yield.

Q3: What are the key factors that influence the yield and purity of the final product?

Several factors can significantly impact the outcome of the synthesis:

-

Reaction Temperature and Time: Proper optimization is necessary to ensure the reaction goes to completion without causing decomposition of reactants or products.[4]

-

Solvent Selection: The choice of solvent affects the solubility of the reactants and can influence the reaction rate. Polar solvents like ethanol and acetic acid are commonly used.[4]

-

Catalyst Choice: Various catalysts, from simple acids to more complex systems, can be employed to increase the reaction rate and yield.[1][5]

-

Purification Method: Effective purification, typically through recrystallization or column chromatography, is essential to remove unreacted starting materials and any side products.[4]

Q4: Are there any "green" or more environmentally friendly synthesis methods available?

Yes, significant research has been dedicated to developing greener synthetic routes for quinoxalines. These methods often involve:

-

The use of water or ethanol/water mixtures as the solvent.[4]

-

Employing reusable catalysts such as silica nanoparticles or clays.[1]

-

Utilizing energy-efficient techniques like ultrasonic irradiation or microwave-assisted synthesis to reduce reaction times and energy consumption.[4]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the condensation of 4-fluoro-1,2-phenylenediamine and benzil.

Materials:

-

4-fluoro-1,2-phenylenediamine

-

Benzil

-

Ethanol (or another suitable solvent)

-

Catalyst (e.g., a few drops of acetic acid or a catalytic amount of a solid acid catalyst)

Procedure:

-

In a round-bottom flask, dissolve benzil in warm ethanol.

-

In a separate container, dissolve 4-fluoro-1,2-phenylenediamine in ethanol.

-

Add the 4-fluoro-1,2-phenylenediamine solution to the warm benzil solution.

-

Add the catalyst to the reaction mixture.

-

Heat the mixture under reflux for a specified time (this will depend on the chosen catalyst and solvent, but typically ranges from 30 minutes to a few hours).[2][6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the crude product by filtration. If not, slowly add water to the solution until a precipitate forms, then filter.

-

Wash the crude product with a small amount of cold ethanol or an ethanol/water mixture.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Data Presentation

Table 1: Comparison of Catalysts for Quinoxaline Synthesis

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| None (conventional) | Ethanol/Acetic Acid | Reflux | 2-12 hours | 34-85 | [1] |

| Phenol (20 mol%) | Ethanol:H₂O (7:3) | Room Temp | 10 min | 98 | |

| Bentonite Clay K-10 | Ethanol | Room Temp | 20 min | High | [1] |

| Alumina-supported Molybdophosphovanadates | Toluene | Room Temp | 2 hours | 92 | [5] |

| Ultrasonic Irradiation | Ethanol | Room Temp | 8-20 min | 94-97 | [4] |

Note: Yields are for the synthesis of 2,3-diphenylquinoxaline and may vary for the 6-fluoro derivative.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Inactive or insufficient catalyst. - Poor quality of starting materials. | - Increase reaction time and monitor by TLC. - Gradually increase the reaction temperature. - Use a different or fresh batch of catalyst. - Ensure the purity of 4-fluoro-1,2-phenylenediamine and benzil. |

| Formation of Multiple Products (as seen on TLC) | - Side reactions due to high temperatures. - Presence of impurities in starting materials. - Unexpected substitution of the fluorine atom. | - Lower the reaction temperature. - Purify the starting materials before use. - If using a methanolic solvent with a base, consider that the fluorine atom can sometimes be substituted by a methoxy group.[3] Use a non-nucleophilic solvent if this is suspected. |

| Difficulty in Product Purification | - Product is co-crystallizing with unreacted starting materials. - Product is highly soluble in the recrystallization solvent. | - Wash the crude product thoroughly to remove unreacted starting materials. - Perform column chromatography for purification. - Try a different solvent or a mixture of solvents for recrystallization. |

| Product is colored (e.g., yellow or brown) | - Presence of oxidized impurities. | - Recrystallize the product, possibly with the addition of a small amount of activated charcoal. |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijidd.com [ijidd.com]

- 3. Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijiset.com [ijiset.com]

- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjpbcs.com [rjpbcs.com]

Technical Support Center: Purification of 6-Fluoro-2,3-diphenylquinoxaline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Fluoro-2,3-diphenylquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The most common and effective purification techniques for this compound are recrystallization and column chromatography. For analytical purposes or very high purity requirements, High-Performance Liquid Chromatography (HPLC) can also be employed.

Q2: What is the expected appearance of pure this compound?

Pure this compound is expected to be a crystalline solid. The color can range from white to pale yellow. Significant deviation from this appearance may indicate the presence of impurities.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a convenient method to monitor the purification process. By comparing the TLC profile of the crude material with that of the fractions from column chromatography or the crystals from recrystallization, you can assess the removal of impurities. A single, well-defined spot on the TLC plate is indicative of a pure compound.

Q4: What are the likely impurities in a synthesis of this compound?

The synthesis of this compound typically involves the condensation of 4-fluoro-o-phenylenediamine and benzil.[1] Potential impurities include:

-

Unreacted 4-fluoro-o-phenylenediamine: A polar, more mobile impurity on a normal-phase TLC.

-

Unreacted benzil: A less polar impurity.

-

Partially reacted intermediates: Such as the mono-imine formed from the condensation of one amine group with a carbonyl group of benzil.

-

Side-products: Arising from potential side reactions of the starting materials under the reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting

| Problem | Possible Cause | Solution |

| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable; the compound is poorly soluble even at elevated temperatures. | Select a more polar solvent or a solvent mixture. For instance, if ethanol is not effective, try a mixture of ethanol and a more powerful solvent like dichloromethane or tetrahydrofuran (THF). |

| The compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the cooling process is too rapid. Impurities may also be present that inhibit crystallization. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization. If the problem persists, consider a preliminary purification by column chromatography to remove impurities. |

| No crystals form upon cooling. | The solution is not saturated enough, or the compound is highly soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration of the compound and then cool again. If crystals still do not form, the solvent is likely too good a solvent. Add a less polar "anti-solvent" (e.g., water or hexane if using ethanol) dropwise until the solution becomes slightly turbid, then heat until clear and cool slowly. |

| The resulting crystals are colored, but the pure compound is expected to be white/pale yellow. | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield. |

Column Chromatography Troubleshooting

| Problem | Possible Cause | Solution |

| Poor separation of the desired compound from impurities (spots are too close on TLC). | The chosen mobile phase (eluent) has either too high or too low polarity. | Optimize the eluent system. If the spots are clustered at the bottom of the TLC plate (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture). If the spots are clustered at the top (high Rf), decrease the polarity. |

| The compound is not eluting from the column. | The mobile phase is not polar enough to move the compound through the stationary phase. | Gradually increase the polarity of the mobile phase. For example, if you started with 100% hexane, you can gradually add ethyl acetate or dichloromethane. |

| Streaking or tailing of the spot on the TLC plate. | The compound may be too polar for the silica gel, or it might be acidic or basic. The column may be overloaded. | Add a small amount of a modifier to the eluent. For example, a few drops of triethylamine can help with basic compounds, and a few drops of acetic acid can help with acidic compounds. Ensure that the amount of crude material loaded onto the column is not excessive (typically 1-5% of the silica gel weight). |

| The collected fractions are still impure. | The column was run too quickly, or the fractions were collected in too large volumes. | Decrease the flow rate to allow for better equilibration between the stationary and mobile phases. Collect smaller fractions to improve the resolution of the separation. |

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the purity of the crude product.

-

Solvent Selection: Start by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of ethanol and water is often a good starting point for quinoxaline derivatives.[2][3]

-

Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Column Chromatography Protocol

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a suitable stationary phase.

-

Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate eluent system. A good system will give the desired compound an Rf value of approximately 0.3-0.4. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A common starting point could be a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1 v/v).

-

Column Packing: Pack the chromatography column with a slurry of silica gel in the chosen eluent.

-

Loading the Sample: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.

-

Elution: Begin eluting the column with the chosen mobile phase, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

For analytical purity assessment or preparative purification of small quantities, a reverse-phase HPLC method can be developed.

| Parameter | Recommendation |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid or trifluoroacetic acid |

| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 50-95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy). |

This method is a starting point and will likely require optimization for baseline separation of the desired product from any impurities.

Visualizations

Caption: General workflow for the purification of this compound.

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 6-Fluoro-2,3-diphenylquinoxaline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-2,3-diphenylquinoxaline.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive catalyst or reagents. 4. Poor quality starting materials. | 1. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Optimize the reaction temperature. While many protocols suggest room temperature, gentle heating (e.g., reflux in ethanol) can improve yields.[1] 3. Use fresh, high-purity reagents and catalysts. 4. Ensure the purity of 4-fluoro-1,2-phenylenediamine and benzil. |

| Presence of Multiple Products (Spotted on TLC) | 1. Formation of the 7-fluoro isomer. 2. Incomplete cyclization, leaving intermediates. 3. Side reactions of benzil. | 1. The use of the asymmetric 4-fluoro-1,2-phenylenediamine can lead to the formation of both 6-fluoro and 7-fluoro isomers. Separation can be achieved by column chromatography. 2. Ensure adequate reaction time and temperature to drive the cyclization to completion. 3. Use purified benzil to minimize potential side products. |

| Product Contamination with a Methoxy Group | Nucleophilic aromatic substitution of the fluorine atom by a methoxy group from the solvent. | Avoid using methanol as a solvent. Opt for alternative solvents such as ethanol, acetic acid, or hexafluoroisopropanol (HFIP) to prevent this side reaction.[2] |

| Difficulty in Product Purification | 1. Presence of closely related impurities (e.g., isomers). 2. Unreacted starting materials. | 1. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for effective separation of isomers and other impurities. 2. Ensure the reaction goes to completion by monitoring with TLC. If starting materials persist, consider adjusting reaction conditions or purification strategy. |

| Product Discoloration | Oxidation of the diamine starting material or the quinoxaline product. | Handle the 4-fluoro-1,2-phenylenediamine under an inert atmosphere if possible, and store it protected from light and air. Purify the final product promptly after synthesis. |

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is the condensation reaction between 4-fluoro-1,2-phenylenediamine and benzil.[2] This reaction is typically carried out in a suitable solvent, often with a catalyst to improve the reaction rate and yield.

Q2: What are the expected yield and purity for this synthesis?

A2: The yield and purity can vary depending on the specific reaction conditions and purification methods. However, with optimized conditions, it is possible to achieve high purity.

| Parameter | Typical Value |

| Yield | 80-95% |

| Purity | ≥95%[3] |

Q3: Can I use other solvents besides ethanol or acetic acid?

A3: Yes, other solvents can be used. For instance, hexafluoroisopropanol (HFIP) has been shown to be an effective solvent that can lead to high yields in short reaction times.[2] It is crucial to avoid methanol, as it can lead to a side reaction where the fluorine atom is substituted by a methoxy group.

Q4: Is a catalyst always necessary for this reaction?

A4: While the reaction can proceed without a catalyst, the use of a catalyst is highly recommended to improve the reaction rate and yield.[4] Various catalysts can be employed, including acidic catalysts like acetic acid or solid acid catalysts.

Q5: How can I confirm the formation of the desired product?

A5: The formation of this compound can be confirmed using standard analytical techniques such as:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and check for the formation of a new product spot.

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy (NMR, IR, Mass Spectrometry): To confirm the chemical structure of the final product.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for quinoxaline synthesis.

Materials:

-

4-fluoro-1,2-phenylenediamine

-

Benzil

-

Ethanol (or Acetic Acid)

-

Glacial Acetic Acid (catalyst, if using ethanol as solvent)

Procedure:

-

In a round-bottom flask, dissolve benzil (1 equivalent) in ethanol.

-

Add 4-fluoro-1,2-phenylenediamine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 10 mol%).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Main Reaction and Side Reactions

Caption: Main reaction pathway and potential side reactions.

References

Technical Support Center: 6-Fluoro-2,3-diphenylquinoxaline-Based Devices

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoro-2,3-diphenylquinoxaline-based devices.

Frequently Asked Questions (FAQs)

Q1: What are the typical applications of this compound-based materials?

This compound is a derivative of quinoxaline, a class of compounds known for their use as n-type building blocks in organic electronics. Due to their high electron affinity and good thermal stability, they are often incorporated into small molecules and polymers for applications such as:

-

Electron Transport Materials (ETMs) in Organic Light-Emitting Diodes (OLEDs)[1]

-

Acceptor materials in Organic Photovoltaics (OPVs) or solar cells[2]

-

Host materials for phosphorescent emitters in high-efficiency OLEDs[3]

-

Thermally Activated Delayed Fluorescence (TADF) emitters [4][5]

The fluorine substitution on the quinoxaline core can further tune the material's electronic properties, such as the LUMO level, which is crucial for efficient electron injection and transport.

Q2: What are the reported advantages of using quinoxaline derivatives in electronic devices?

Quinoxaline-based materials are noted for several beneficial properties:

-

High Thermal Stability: Many quinoxaline derivatives exhibit high thermal stability, with decomposition temperatures often exceeding 380°C, which is advantageous for device longevity and fabrication processes that involve heating.[3]

-

Good Electrochemical Stability: These materials generally show stable electrochemical behavior, which is critical for the operational stability of electronic devices.[6]

-

Tunable Optoelectronic Properties: The electronic and optical properties of quinoxaline derivatives can be readily modified through chemical synthesis, allowing for the development of materials with tailored energy levels and emission colors.[3][6]

-

High Electron Affinity: Their inherent electron-deficient nature makes them excellent candidates for electron-transporting and acceptor materials.[1]

Q3: How does the fluorine substituent in this compound affect device performance?

While specific data on this compound is limited in the provided search results, the introduction of fluorine atoms into organic semiconductor materials is a common strategy to:

-

Lower the LUMO Energy Level: Fluorine is a highly electronegative atom, and its inclusion can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material. This can improve electron injection from the cathode and enhance electron transport.

-

Improve Stability: In some cases, fluorination can increase the oxidative stability of the molecule, potentially leading to longer device lifetimes.

-

Influence Molecular Packing: The presence of fluorine can alter the intermolecular interactions, which in turn affects the thin-film morphology and charge transport properties.

Troubleshooting Guide

Issue 1: Low Device Efficiency or Brightness

| Possible Cause | Troubleshooting Steps |

| Poor Film Quality | 1. Optimize Deposition Parameters: Adjust the substrate temperature, deposition rate, and chamber pressure during thermal evaporation. 2. Solvent Selection (for solution-processed devices): Experiment with different solvents and solvent mixtures to improve the solubility and film-forming properties of the material. 3. Substrate Treatment: Ensure proper cleaning and treatment of the substrate (e.g., ITO) to improve wettability and film adhesion. |

| Energy Level Mismatch | 1. Review Device Architecture: Ensure the HOMO and LUMO energy levels of adjacent layers are properly aligned for efficient charge injection and transport. Use of appropriate charge injection and transport layers is critical. 2. Introduce Interfacial Layers: Consider adding thin interfacial layers (e.g., LiF for electron injection) to reduce the energy barrier between the electrode and the organic layer. |

| Imbalanced Charge Transport | 1. Adjust Layer Thickness: Vary the thickness of the electron-transporting and hole-transporting layers to achieve a more balanced charge carrier flux within the emissive layer. 2. Use a Bipolar Host: For OLEDs, employing a bipolar host material can help to balance electron and hole transport within the emissive layer.[6] |

Issue 2: Rapid Device Degradation or Short Lifetime

| Possible Cause | Troubleshooting Steps |

| Electrochemical Instability | 1. Cyclic Voltammetry Analysis: Perform cyclic voltammetry to assess the electrochemical stability of the material under repeated oxidation and reduction cycles.[7] 2. Inert Atmosphere: Ensure all fabrication and testing steps are performed in a controlled, inert atmosphere (e.g., a glovebox) to minimize exposure to oxygen and moisture. |

| Thermal Degradation | 1. Thermogravimetric Analysis (TGA): Conduct TGA to determine the decomposition temperature of the material and ensure that fabrication and operating temperatures remain well below this limit.[3] 2. Monitor Device Temperature: During operation, monitor the device temperature, as excessive heat can accelerate degradation. |

| Photodegradation | 1. UV-Vis Spectroscopy: Monitor changes in the UV-Vis absorption spectrum of the material after prolonged exposure to light to assess its photostability. 2. Encapsulation: Proper encapsulation of the device is crucial to protect the organic layers from environmental factors, including ambient light and humidity. |

| Interfacial Degradation | 1. Interface Characterization: Use techniques like X-ray photoelectron spectroscopy (XPS) to investigate the chemical composition of the interfaces between layers before and after device operation. 2. Optimize Interfacial Layers: The choice and quality of interfacial layers can significantly impact device stability. |

Experimental Protocols

Standard Protocol for Device Stability Testing

To ensure comparable and reliable stability data, it is recommended to follow established testing protocols, such as those developed by the International Summit on Organic Photovoltaic Stability (ISOS).[8][9][10][11] These protocols provide a framework for testing under various stress conditions.

ISOS Stability Testing Protocols Overview [11]

| Protocol | Description | Key Parameters |

| ISOS-D | Dark Storage (Shelf Life): Assesses intrinsic stability in the absence of light. | Temperature, Humidity, Atmosphere |

| ISOS-L | Light Soaking: Evaluates stability under continuous illumination. | Light Intensity, Temperature, Electrical Load |

| ISOS-T | Thermal Cycling: Simulates temperature fluctuations experienced in real-world conditions. | Temperature Range, Cycle Duration, Humidity |

| ISOS-O | Outdoor Testing: Measures performance under natural sunlight and environmental conditions. | Location, Weather Conditions, Time of Year |

| ISOS-LT | Combined Light and Temperature: Simulates operational conditions with both light and thermal stress. | Light Intensity, Temperature, Humidity, Electrical Bias |

A key metric often used to report device stability is the T80 lifetime , which is the time it takes for the device's power conversion efficiency to decrease to 80% of its initial value.[9]

Degradation Pathway Visualization

The following diagram illustrates a generalized degradation pathway for an organic electronic device, which can be applicable to devices based on this compound.

Caption: Generalized degradation pathway in organic electronic devices.

Experimental Workflow for Stability Assessment

The following workflow outlines the key steps in assessing the stability of a new this compound-based material in an electronic device.

Caption: Workflow for device stability assessment.

References

- 1. vixra.org [vixra.org]

- 2. Quinoxaline derivatives as attractive electron-transporting materials. [qmro.qmul.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tzin.bgu.ac.il [tzin.bgu.ac.il]

- 10. [PDF] Consensus stability testing protocols for organic photovoltaic materials and devices | Semantic Scholar [semanticscholar.org]

- 11. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]

troubleshooting film morphology of 6-Fluoro-2,3-diphenylquinoxaline thin films

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the film morphology of 6-Fluoro-2,3-diphenylquinoxaline thin films.

Troubleshooting Guides

This section addresses common issues encountered during the deposition of this compound thin films, their potential causes, and recommended solutions.

| Issue | Potential Causes | Recommended Solutions |

| Poor Film Uniformity / Incomplete Coverage | - Inadequate substrate cleaning- Low spin coater acceleration- Insufficient solution volume- Poor wetting of the solvent on the substrate | - Implement a rigorous substrate cleaning protocol (e.g., sonication in solvents, UV-ozone treatment).- Increase the spin coater's acceleration rate.- Increase the volume of the solution dispensed.- Choose a solvent with a lower contact angle on the substrate or modify the substrate's surface energy. |

| Pinholes or Voids in the Film | - Particulate contamination from the environment or solution- Solvent evaporation is too rapid- Dewetting of the film from the substrate | - Work in a cleanroom environment and filter the solution before use.- Use a solvent with a higher boiling point or deposit in a solvent-rich atmosphere.- Ensure proper substrate cleaning and consider using an adhesion layer. |

| High Surface Roughness / Aggregation | - Low solubility of the compound in the chosen solvent- Inappropriate substrate temperature during deposition- Post-deposition crystallization | - Use a better solvent or a co-solvent system to improve solubility.- Optimize the substrate temperature during deposition; higher temperatures can sometimes promote smoother films, but can also lead to crystallization.- Control the cooling rate after deposition or consider post-deposition annealing. |

| Film Cracking | - High internal stress in the film- Mismatch in the coefficient of thermal expansion between the film and the substrate- Film is too thick | - Optimize the deposition rate or solution concentration.- Choose a substrate with a closer thermal expansion coefficient.- Reduce the film thickness by adjusting deposition parameters. |

| Crystalline Domains Instead of Amorphous Film | - Slow solvent evaporation- High substrate temperature- Post-deposition annealing | - Use a solvent with a lower boiling point or increase the spin speed.- Lower the substrate temperature during deposition.- Avoid or reduce the temperature and duration of post-deposition annealing if an amorphous film is desired. |

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for achieving a smooth this compound thin film?

A1: The most critical parameters are substrate cleanliness, choice of solvent, solution concentration, and substrate temperature during deposition. A pristine substrate surface is essential for uniform film formation. The solvent system must fully dissolve the compound and have appropriate volatility for the chosen deposition technique. The concentration will directly influence the film thickness and potential for aggregation. Substrate temperature affects solvent evaporation rates and the mobility of molecules on the surface, influencing the final film morphology.

Q2: How does the fluorine substitution in this compound affect film formation compared to its non-fluorinated counterpart?

A2: Fluorine substitution can significantly impact intermolecular interactions and the solubility of the molecule. This may necessitate the use of different solvents or processing conditions to achieve optimal film morphology. Fluorination often lowers the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can be beneficial for electronic applications but might also alter the material's interaction with the substrate and solvent.[1][2]

Q3: Which deposition technique is best for this compound thin films?

A3: Both spin coating and vacuum thermal evaporation can be suitable. Spin coating is a solution-based technique that is often faster and less expensive for initial screening. However, it can be challenging to find a suitable solvent that provides good solubility and film-forming properties. Vacuum thermal evaporation is a solvent-free method that offers high purity and precise thickness control but requires more specialized equipment. The choice depends on the desired film quality, thickness control, and available resources.

Q4: What characterization techniques are recommended for evaluating the film morphology?

A4: Atomic Force Microscopy (AFM) is ideal for quantifying surface roughness and identifying small-scale morphological features. Scanning Electron Microscopy (SEM) can provide information on larger-scale defects like cracks and pinholes. X-ray Diffraction (XRD) can be used to determine the crystallinity of the film.

Experimental Protocols

General Protocol for Spin Coating

-

Substrate Cleaning:

-

Sequentially sonicate the substrate in a series of solvents (e.g., deionized water, acetone, isopropanol) for 15 minutes each.

-

Dry the substrate with a stream of nitrogen gas.

-

Treat the substrate with UV-ozone for 10-15 minutes to remove organic residues and improve surface wettability.

-

-

Solution Preparation:

-

Dissolve this compound in a suitable high-purity solvent (e.g., chloroform, chlorobenzene, or a co-solvent mixture) to the desired concentration (e.g., 1-10 mg/mL).

-

Gently heat and/or sonicate the solution to ensure complete dissolution.

-

Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.

-

-

Deposition:

-

Place the cleaned substrate on the spin coater chuck.

-

Dispense a sufficient amount of the filtered solution to cover the substrate.

-

Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds). The spin speed will be a primary determinant of film thickness.

-

-

Annealing (Optional):

-

Transfer the coated substrate to a hotplate or into a vacuum oven.

-

Anneal at a specific temperature (e.g., 80-150 °C) for a defined duration to remove residual solvent and potentially improve molecular ordering. The annealing temperature should be below the material's decomposition temperature.

-

General Protocol for Vacuum Thermal Evaporation

-

Substrate Cleaning:

-

Follow the same rigorous cleaning procedure as for spin coating.

-

-

Sample Loading:

-

Place a small amount of this compound powder into a clean evaporation boat (e.g., tungsten or tantalum).

-

Mount the cleaned substrate onto the substrate holder in the vacuum chamber.

-

-

Deposition:

-

Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).

-

Gradually increase the current to the evaporation boat to heat the source material until it starts to sublime.

-

Monitor the deposition rate and thickness using a quartz crystal microbalance. A typical deposition rate for small organic molecules is 0.1-1 Å/s.

-

Maintain the substrate at a controlled temperature during deposition.

-

-

Cooling:

-

After reaching the desired thickness, turn off the power to the evaporation boat and allow the substrate to cool to room temperature under vacuum before venting the chamber.

-

Visualizations

Caption: A general workflow for the deposition and characterization of thin films.

Caption: A decision tree for troubleshooting common thin film morphology issues.

References

improving charge injection in 6-Fluoro-2,3-diphenylquinoxaline devices

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Fluoro-2,3-diphenylquinoxaline in electronic devices. The following sections offer solutions to common experimental issues, detailed experimental protocols, and performance data for similar quinoxaline-based devices.

Troubleshooting Guide

This guide addresses common problems encountered during the fabrication and testing of organic electronic devices incorporating this compound.

| Problem ID | Issue | Potential Causes | Suggested Solutions |

| T-01 | High Device Turn-On Voltage (> 5V) | 1. Poor Hole Injection: Large energy barrier between the anode (e.g., ITO) and the hole transport layer (HTL).[1] 2. Poor Electron Injection: Large energy barrier between the cathode (e.g., Al) and the electron transport layer (ETL).[2] 3. Contaminated Substrates: ITO surface contamination increases contact resistance.[1] 4. Organic Layer Thickness: Emissive or transport layers are too thick.[3] | 1. Introduce a dedicated hole injection layer (HIL) like HATCN or PEDOT:PSS between the anode and HTL.[1][4] Optimize HIL thickness.[4][5][6] 2. Use a low work function cathode (e.g., Ca, Ba) or an electron injection layer (EIL) like LiF or Liq between the ETL and cathode.[2] 3. Implement a rigorous substrate cleaning protocol (e.g., sequential sonication in detergent, DI water, acetone, isopropanol) followed by UV-ozone or oxygen plasma treatment.[1] 4. Systematically reduce the thickness of the organic layers to find an optimal balance between low voltage and avoiding pinhole defects.[3] |

| T-02 | Low Current Efficiency and External Quantum Efficiency (EQE) | 1. Charge Carrier Imbalance: Unequal injection or transport of holes and electrons, leading to non-radiative recombination.[5] 2. Exciton Quenching: Excitons are quenched at the electrode interfaces or by impurities.[4] 3. Poor Film Morphology: Roughness or crystallization in the organic layers can create shorts or traps. | 1. Adjust the thickness of the HTL and ETL to balance charge flux.[5] Use a host material with balanced charge transport properties if this compound is a dopant emitter. 2. Incorporate hole-blocking (HBL) and electron-blocking layers (EBL) to confine excitons within the emissive layer.[7] 3. Optimize deposition rate and substrate temperature during thermal evaporation to promote smooth, amorphous film growth. |

| T-03 | Device Instability and Short Lifetime | 1. Material Degradation: The organic materials may be sensitive to oxygen and moisture. 2. Interfacial Degradation: Poor adhesion or chemical reactions between layers over time. 3. Thermal Stress: Crystallization or delamination caused by joule heating during operation. | 1. Fabricate and test devices in an inert atmosphere (e.g., a nitrogen-filled glovebox). Encapsulate the final device to prevent exposure to ambient conditions. 2. Ensure high vacuum (< 10⁻⁶ Torr) during deposition to minimize impurities.[8] Use interfacial layers that promote adhesion. 3. Select materials with high glass transition temperatures (Tg). Optimize the device structure for efficient heat dissipation. |

| T-04 | Inconsistent or Non-Reproducible Results | 1. Substrate Variability: Inconsistent ITO sheet resistance or surface quality.[1] 2. Deposition Rate Fluctuation: Inconsistent film thickness or morphology. 3. Shadow Mask Misalignment: Poorly defined device active area. | 1. Source high-quality, pre-patterned ITO substrates. Characterize the sheet resistance of each substrate batch. 2. Use a quartz crystal microbalance to carefully monitor and control deposition rates. 3. Use high-precision shadow masks and a well-aligned deposition system. |

Frequently Asked Questions (FAQs)

Q1: What is the typical role of this compound in an OLED device?

A1: Due to the electron-deficient nature of the quinoxaline core, this compound and its derivatives are often used as electron-transporting materials (ETMs) or as host materials in the emissive layer.[9] The fluorine substitution can help to tune the LUMO (Lowest Unoccupied Molecular Orbital) energy level for better electron injection and improve thermal stability.

Q2: How can I determine the HOMO and LUMO energy levels of this compound?

A2: Cyclic voltammetry (CV) is the standard experimental technique to determine the HOMO and LUMO levels. The oxidation potential is used to calculate the HOMO level, and the reduction potential is used to calculate the LUMO level, typically referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. Theoretical calculations using Density Functional Theory (DFT) can also provide estimated values.[10]

Q3: What are suitable contact materials for a device using this compound as the ETL?

A3: To ensure efficient electron injection into the LUMO of the ETL, a low work function cathode is preferred. Common choices include Aluminum (Al) paired with an electron injection layer (EIL) like Lithium Fluoride (LiF) or a thin layer of Calcium (Ca) or Barium (Ba) capped with Al. The EIL helps to lower the injection barrier.[2]

Q4: My device is burning out at low voltages. What is the likely cause?

A4: Device burnout at low voltages often indicates an electrical short. This can be caused by "spikes" or roughness on the ITO surface that penetrate the thin organic layers, creating a direct pathway between the anode and cathode.[1] Thorough cleaning and quality control of ITO substrates are critical. Pinholes in the organic layers, caused by contaminants or improper deposition, can also lead to shorts.

Q5: Why is the color of my OLED not what I expected?

A5: The emission color is determined by the energy gap of the emissive material. If this compound is used as a host, the emission will come from the doped guest molecule. If it is the emitter, its photoluminescence spectrum should be characterized. Deviations in color can arise from the formation of electromers or exciplexes at the interface between two different organic layers, which typically results in a red-shifted, broader emission.

Quantitative Data